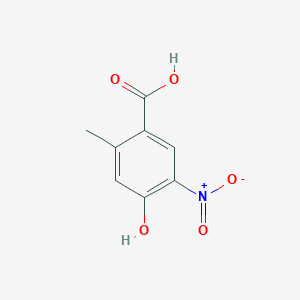

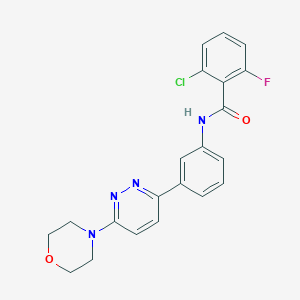

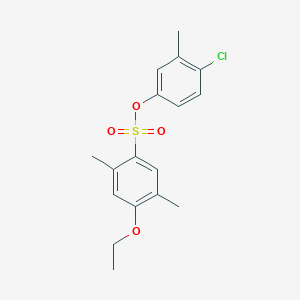

![molecular formula C21H12F4N2O2 B3017339 4-(4-氟苯基)-2-[4-(三氟甲氧基)苯基]酞嗪-1-酮 CAS No. 161716-19-4](/img/structure/B3017339.png)

4-(4-氟苯基)-2-[4-(三氟甲氧基)苯基]酞嗪-1-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "4-(4-Fluorophenyl)-2-[4-(trifluoromethoxy)phenyl]phthalazin-1-one" is a derivative of the phthalazin-1-one (PHTZ) scaffold, which has been identified as a core skeleton for the design of various biologically active molecules. The PHTZ ring system has been found to be a decorable core that can be modified to create potent and selective human A3 adenosine receptor (AR) antagonists . The structural similarity of PHTZ to other scaffolds like triazoloquinoxalinones and quinazolines has driven research into its potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of phthalazin-1-one derivatives can be achieved through various methods. For instance, the cyclization of hydrazinyl-naphthyridine with aroylbenzoic acids in the presence of a catalytic amount of sulfuric acid under solid-state conditions has been reported to yield 4-aryl-phthalazin-1(2H)-one derivatives . Another approach involves a one-pot, four-component synthesis method that combines phthalohydrazide, a (propargyloxy)benzaldehyde, an active methylene compound, and an azide in the presence of a copper catalyst and an ionic liquid medium . These methods demonstrate the versatility and adaptability of the synthesis of PHTZ derivatives.

Molecular Structure Analysis

The molecular structure of PHTZ derivatives can be characterized using various spectroscopic techniques. For example, metal-free and metal phthalocyanines containing PHTZ moieties have been characterized by IR, NMR, and UV-Vis spectroscopies, and their crystal structures have been determined by single-crystal diffraction techniques . The dihedral angles between the triazole ring and the benzene rings in related compounds have been measured, indicating the potential for diverse spatial arrangements and interactions within these molecules .

Chemical Reactions Analysis

The PHTZ core can undergo various chemical reactions to introduce different functional groups, which can significantly alter the biological activity of the resulting compounds. For instance, the introduction of amido and ureido moieties at position 4 of the phthalazine nucleus has been explored to create compounds with high hA3 AR affinity and selectivity . The reactivity of the PHTZ scaffold allows for the synthesis of a wide range of derivatives with potential antimicrobial and other biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of PHTZ derivatives are influenced by the substituents attached to the core scaffold. Fluorinated PHTZ derivatives, for example, have been synthesized and shown to possess good solubility in common organic solvents, high thermal stability, and amorphous characteristics, which are desirable for the development of high-performance materials . The introduction of fluorine atoms can also affect the electronic properties of the molecules, potentially leading to applications in electronic devices or as materials with special chemical resistances.

科学研究应用

在聚合物科学中的应用

- 可溶且热稳定的共聚物:含有二苯基芴和酞嗪酮单元的新型共聚物在有机溶剂中表现出增强的溶解性和优异的热性能。这些共聚物具有高的玻璃化转变温度、显着的尺寸稳定性和可嘉的机械性能,使其适用于高性能应用 (Zong 等,2014)。

在材料科学中的应用

- 增强的材料性能:在聚合物链中引入酞嗪酮部分导致溶解性和热稳定性得到改善。这在由涉及氟化酞嗪酮化合物的反应合成的聚合物中很明显,这些聚合物表现出优异的热稳定性和高的玻璃化转变温度,使其成为高性能结构材料的潜在候选者 (Yu 等,2009)。

在化学和药理学中的应用

- 抗癌化合物的合成:已经合成了特定的酞嗪衍生物,包括具有氟苯基基团的衍生物,并显示出显着的抗癌活性。这些化合物,如 1-苯氨基-4-(芳基硫烷基甲基)酞嗪,与某些标准药物相比,对癌细胞系的活性更高,突出了它们作为抗肿瘤剂的潜力 (Li 等,2006)。

在光学技术中的应用

- 用于光波导的聚合物薄膜:用于聚合物合成的氟化酞嗪酮化合物显示出良好的溶解性、优异的热性能和高折射率。这些特性对于用于光波导的材料至关重要,表明这些聚合物在光子学和光通信技术领域具有潜力 (Xiao 等,2003)。

作用机制

Without specific context, it’s hard to determine the exact mechanism of action of this compound. If it’s a drug, its mechanism would depend on the biological target it interacts with. If it’s a reagent in a chemical reaction, its mechanism would depend on the reaction conditions and the other reagents present .

安全和危害

未来方向

属性

IUPAC Name |

4-(4-fluorophenyl)-2-[4-(trifluoromethoxy)phenyl]phthalazin-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H12F4N2O2/c22-14-7-5-13(6-8-14)19-17-3-1-2-4-18(17)20(28)27(26-19)15-9-11-16(12-10-15)29-21(23,24)25/h1-12H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OELMOPPVQSWYOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NN(C2=O)C3=CC=C(C=C3)OC(F)(F)F)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H12F4N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Fluorophenyl)-2-[4-(trifluoromethoxy)phenyl]phthalazin-1-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

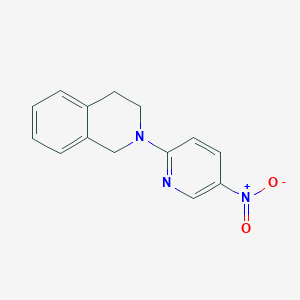

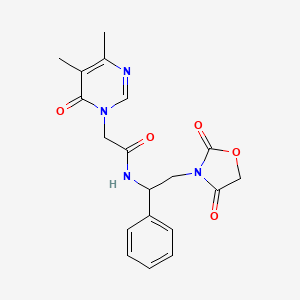

![5-bromo-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B3017259.png)

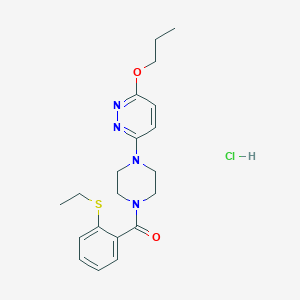

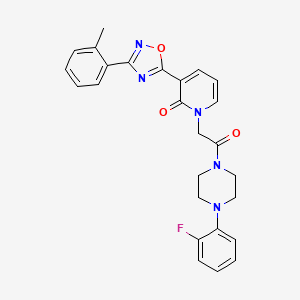

![Methyl 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-ethyl-4-oxochromen-7-yl]oxyacetate](/img/structure/B3017261.png)

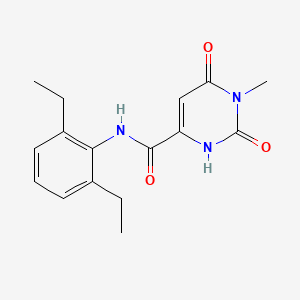

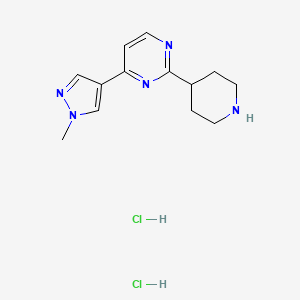

![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-5-bromothiophene-2-carboxamide](/img/structure/B3017262.png)

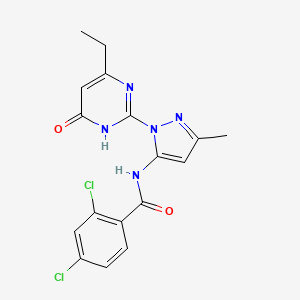

![3-benzyl-7-((3,4-dimethoxyphenethyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3017278.png)